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Researchers are employing multiple approaches to improve celastrol's properties. The following

experimental data highlights the progress in derivative development and combination therapy.

Development of Celastrol Derivatives

Creating synthetic analogs of celastrol aims to enhance its efficacy and reduce toxicity. The table below

summarizes key findings from recent studies on celastrol derivatives.

Experimental

Derivative/Compound Model Key Findings & Mechanism Reference
Compound 3 (Dipeptide In vitro (Cancer cell Remarkable anti-proliferative -
derivative) lines) activity; induced apoptosis; inhibited
SERCA and P-gp efflux [1].
Compound 4m (STAT3 In vitro (HCT-116 Suppressed STAT3 -
inhibitor derivative) cells); Colorectal phosphorylation; induced cell cycle
cancer organoid arrest and apoptosis; bound STAT3
more tightly than celastrol [2].
NSTO001A (Sodium salt) In vitro & In vivo Water-soluble analog; inhibited -
(Colo 205 cells) growth of human colon cancer [3].
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Combination Therapy Strategies

Using celastrol in combination with other drugs can enhance efficacy and reduce its required dose, thereby

mitigating toxicity.

. Cancer Type - .
Combined Treatment . Key Findings & Mechanism Reference
(Experimental Model)

Amino-artemisinins In vitro (HepG2 liver Synergistic anti-cancer effect [4]. -
(e.g., artemisone) cancer cells)
Lapatinib Breast Cancer (MDA- Enhanced apoptosis; -
MB-453 cells) downregulated HER2, p-Akt, p-
ERK1/2 [3].

Mechanisms of Action and Toxicity

Understanding celastrol's multifaceted mechanisms and its dose-dependent toxic effects is crucial for its

development.

¢ Anti-Cancer Mechanisms: Celastrol targets multiple signaling pathways, including STAT3/JAK2,
Akt/ImTOR, HSP90, and NF-kB, leading to induced apoptosis, cell cycle arrest, and inhibition of
metastasis [3]. The diagram below illustrates how celastrol impacts key cellular pathways.
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Celastrol's Multi-Target Anti-Cancer Mechanisms
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e Dose-Dependent Toxicity Mechanisms: Recent studies highlight that toxicity is complex and dose-
dependent. For instance, high-dose celastrol (10 mg/kg in mice) caused immunotoxicity by activating
the PIBK-Akt signaling pathway, leading to thymus and spleen damage. In contrast, low doses
suppressed this pathway, offering protective effects [5]. The following diagram outlines this dose-
dependent effect.
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Dose-Dependent Immunotoxicity of Celastrol
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Future Clinical Prospects

The future of celastrol in clinical trials hinges on successfully applying the strategies outlined above.

¢ Nanotechnology-Driven Delivery: The rapid development of nanomedicine is a key strategy. Using
liposomes, polymer nanoparticles, and other nanocarriers can improve celastrol's solubility, enable
tumor targeting, and reduce off-target organ accumulation, thereby widening its therapeutic window
[6].

¢ Rational Drug Design: The continued synthesis and evaluation of novel derivatives, guided by
understanding the structure-activity relationship, is a promising path to identify candidates with
optimal efficacy and safety profiles [1] [2].

¢ Refined Combination Regimens: Further exploration of synergistic drug combinations, especially
with established chemotherapeutic agents, could provide a viable short-term pathway for clinical
translation by leveraging lower, safer doses of celastrol [4] [3].

In summary, while celastrol is not yet in clinical trials, it remains a compound of significant interest. The
focus has shifted from using the natural compound directly to engineering sophisticated delivery systems and

creating improved synthetic analogs to unlock its potent anti-cancer potential in a safe and effective manner.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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